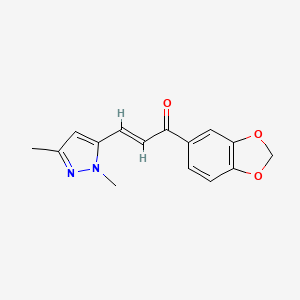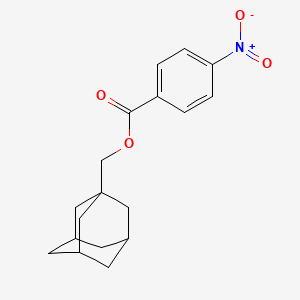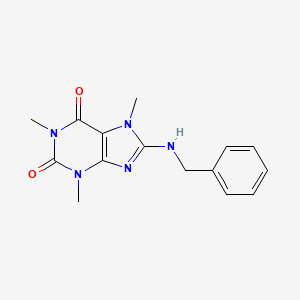
1-(1,3-benzodioxol-5-yl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-benzodioxol-5-yl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-one, also known as propyphenazone, is a synthetic compound that belongs to the class of pyrazolones. It has been widely used in scientific research due to its diverse biological and physiological effects.
Wirkmechanismus
The mechanism of action of 1-(1,3-benzodioxol-5-yl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-onene is not fully understood. However, it is believed to act by inhibiting the synthesis of prostaglandins, which are involved in the regulation of pain, fever, and inflammation. It may also act by blocking the transmission of pain signals in the central nervous system.
Biochemical and Physiological Effects:
Propyphenazone has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to reduce pain and fever in animal models. It has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. Additionally, 1-(1,3-benzodioxol-5-yl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-onene has been shown to have anticonvulsant and sedative effects.
Vorteile Und Einschränkungen Für Laborexperimente
Propyphenazone has several advantages for lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its biological and physiological effects are well documented. However, 1-(1,3-benzodioxol-5-yl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-onene has some limitations. It has been shown to have low solubility in water, which may limit its use in certain experiments. Additionally, 1-(1,3-benzodioxol-5-yl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-onene has been shown to have some toxicity in high doses, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 1-(1,3-benzodioxol-5-yl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-onene. One area of interest is the development of new drugs based on the structure of 1-(1,3-benzodioxol-5-yl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-onene. Another area of interest is the investigation of the molecular mechanisms underlying its biological and physiological effects. Additionally, further studies are needed to determine the optimal dosage and administration of 1-(1,3-benzodioxol-5-yl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-onene in various applications.
Synthesemethoden
Propyphenazone can be synthesized by the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with 1,3-benzodioxole-5-carboxaldehyde and 1,3-dimethyl-5-pyrazolone in the presence of a base. The reaction yields a yellow crystalline solid, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Propyphenazone has been extensively studied in scientific research due to its diverse biological and physiological effects. It has been used as an analgesic, antipyretic, and anti-inflammatory agent. It has also been shown to have anticonvulsant and sedative effects. Furthermore, 1-(1,3-benzodioxol-5-yl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-onene has been used as a model compound for the development of new drugs with similar biological activities.
Eigenschaften
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)-3-(2,5-dimethylpyrazol-3-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10-7-12(17(2)16-10)4-5-13(18)11-3-6-14-15(8-11)20-9-19-14/h3-8H,9H2,1-2H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJWVVYIXGSKQU-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C=CC(=O)C2=CC3=C(C=C2)OCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)/C=C/C(=O)C2=CC3=C(C=C2)OCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(3,5-dimethoxybenzoyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5498541.png)
![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5498543.png)
![5-(1H-benzimidazol-1-ylmethyl)-N-[3-(tetrahydrofuran-3-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5498547.png)

![5'-methyl-1-[2-(2-thienyl)ethyl]-1H,3'H-2,4'-biimidazole](/img/structure/B5498558.png)
![2-[2-(2-chlorobenzyl)-4-morpholinyl]-2-oxo-1-(3-pyridinyl)ethanone](/img/structure/B5498572.png)
![2-{[(4-benzyl-1-piperazinyl)acetyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5498576.png)
![5-[(4-methyl-1H-imidazol-1-yl)methyl]-3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazole](/img/structure/B5498584.png)
![N-cyclopropyl-1'-[(5-fluoropyridin-2-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5498588.png)

![3-[(2-chlorobenzyl)thio]-6-(3-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5498609.png)
![3-(4-fluorophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5498623.png)
![2-{[(dimethylamino)methylene]amino}-3-thiophenecarboxamide](/img/structure/B5498636.png)